molecular formula C20H25NO2 B2655688 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 780775-01-1

4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

Cat. No.: B2655688
CAS No.: 780775-01-1
M. Wt: 311.425
InChI Key: KXPRFOGIFRLJDK-UHFFFAOYSA-N
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Description

4-((3,5-Dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a synthetic heterocyclic compound featuring a chromen-2-one (coumarin) core fused to a cyclopentane ring. The chromenone scaffold is substituted at the 4-position with a (3,5-dimethylpiperidin-1-yl)methyl group, introducing a basic amine functionality that may enhance solubility and modulate bioactivity. The cyclopenta[g]chromen-2-one framework confers rigidity and planar aromaticity, which are critical for interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-13-6-14(2)11-21(10-13)12-17-9-20(22)23-19-8-16-5-3-4-15(16)7-18(17)19/h7-9,13-14H,3-6,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPRFOGIFRLJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one typically involves multiple steps, starting with the preparation of 3,5-dimethylpiperidine. This intermediate can be synthesized by the hydrogenation of 3,5-dimethylpyridine . The next step involves the formation of the chromenone structure, which can be achieved through cyclization reactions involving appropriate precursors. The final step is the coupling of the piperidine and chromenone moieties under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the chromenone structure, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: The compound’s unique structure may make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and chromenone structure may enable the compound to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a broader class of chromen-2-one derivatives, which are widely studied for their diverse biological activities (e.g., anticoagulant, anticancer, anti-inflammatory) . Key structural analogues include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound Cyclopenta[g]chromen-2-one 4-((3,5-Dimethylpiperidin-1-yl)methyl) ~369.5 Under investigation -
Coumarin (2H-chromen-2-one) Chromen-2-one Unsubstituted 146.14 Anticoagulant, fluorescent dye
4-[(4-Hydroxymethyl-1H-triazol-1-yl)methyl]-6,8-dimethyl-2H-chromen-2-one Chromen-2-one 4-(Triazole-methyl), 6,8-dimethyl ~299.3 Aldose reductase inhibition
7,8-Dihydrocyclopenta[5,6]pyrido[2,3-d]pyrimidin-4-one Pyrido-pyrimidinone Chloropyrazole, methoxyphenyl ~532.0 Anticancer (preclinical)

Key Observations :

  • The target compound distinguishes itself via the 3,5-dimethylpiperidine substituent , which introduces a sterically hindered tertiary amine. This contrasts with simpler coumarins (e.g., unsubstituted coumarin) or polar triazole derivatives (e.g., compound), which lack such basicity .
Physicochemical and Pharmacokinetic Properties
  • Solubility: The dimethylpiperidine group in the target compound likely improves water solubility compared to non-polar coumarins (e.g., ) but may reduce it relative to hydroxylated analogues (e.g., ) .
  • Hydrogen Bonding : The piperidine nitrogen can act as a hydrogen-bond acceptor, a feature absent in methoxy-substituted coumarins (e.g., ). This may enhance target binding but increase susceptibility to metabolic oxidation .
  • Ring Puckering: The dihydrocyclopenta ring adopts a non-planar conformation due to puckering (see ), which could sterically hinder interactions with flat binding pockets compared to fully aromatic systems .

Biological Activity

4-((3,5-dimethylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one is a complex organic compound notable for its unique structural features, combining a piperidine ring with a chromenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure

The compound's IUPAC name is 4-[(3,5-dimethylpiperidin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one. Its molecular formula is C20H25NO2C_{20}H_{25}NO_2, and it possesses a distinctive chromenone framework that may contribute to its biological properties.

The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets, including enzymes and receptors. The piperidine ring and chromenone structure may facilitate binding to specific sites, potentially modulating biological pathways. However, detailed studies are required to elucidate the exact mechanisms involved.

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related piperidine derivatives have shown selective toxicity toward malignant cells while sparing non-malignant cells. The cytotoxic effects are often mediated through the activation of apoptotic pathways, including the activation of caspases and disruption of mitochondrial function .

Table 1: Cytotoxicity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Index
3bHL-600.5High
3cHSC-20.5Moderate
4aHCT1160.7Low

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this chromenone derivative may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.

Study on Piperidine Derivatives

A recent study investigated the cytotoxic effects of various piperidine derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited potent antitumor activity through mechanisms involving DNA damage and apoptosis induction . The findings support further exploration of this compound as a potential lead compound in cancer therapy.

Mechanistic Insights

Another study focused on the mechanistic pathways activated by related compounds. It was found that these compounds could activate caspases and induce cell cycle arrest in cancer cells, leading to apoptosis . Such insights are crucial for understanding how this compound might exert its effects.

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